7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine - 889939-44-0

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-1628922
CAS Number: 889939-44-0
Molecular Formula: C18H11Cl2N3
Molecular Weight: 340.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . The yield was reported to be 71% as a yellow solid .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). The ^13C NMR spectrum shows peaks at various ppm values .

Chemical Reactions Analysis

The chemical reactions of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed based on its structure. Pyrimidines are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be inferred from its structure and the data provided. It is a yellow solid with a melting point of 287–288 °C .

Synthesis Analysis
  • Condensation of Aminopyrazoles: Aminopyrazoles can be condensed with various electrophilic reagents like β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. [, , , , , , , , , ]
  • Multicomponent Reactions: These reactions involve three or more starting materials reacting in a single step to form the desired pyrazolo[1,5-a]pyrimidine. [, ]
  • Cyclization Reactions: Cyclization of appropriately substituted pyrazole or pyrimidine derivatives can also lead to pyrazolo[1,5-a]pyrimidines. [, , ]
Molecular Structure Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrazolo[1,5-a]pyrimidine core is susceptible to electrophilic substitution, allowing for the introduction of various substituents. []
  • Nucleophilic Substitution: Halogenated pyrazolo[1,5-a]pyrimidines can undergo nucleophilic substitution with amines, alkoxides, and other nucleophiles. [, , ]
  • Oxidation and Reduction: The pyrimidine ring can be oxidized to form N-oxides, while the pyrazole ring can be reduced. [, ]
Mechanism of Action
  • Inhibition of Enzymes: Pyrazolo[1,5-a]pyrimidines have been reported as inhibitors of various enzymes, including phosphodiesterase 2A, adenosine A2A receptors, and RET tyrosine kinase. [, , , ]
  • Modulation of Receptor Activity: Some pyrazolo[1,5-a]pyrimidines act as antagonists or agonists at specific receptors, such as benzodiazepine receptors and CRF1 receptors. [, , , ]
Physical and Chemical Properties Analysis

The physicochemical properties of pyrazolo[1,5-a]pyrimidines vary widely depending on the substituents present. Factors like solubility, lipophilicity, and stability can be modulated by introducing specific functional groups. []

Applications
  • Antimicrobial Agents: Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antimicrobial activity against bacteria, fungi, and mycobacteria. [, , , ]
  • Anticancer Agents: Several studies have reported the antiproliferative and cytotoxic activity of pyrazolo[1,5-a]pyrimidines against different cancer cell lines. [, , ]
  • Central Nervous System (CNS) Agents: Derivatives have shown potential for treating CNS disorders, acting as anxiolytics, anticonvulsants, and sedatives by interacting with specific receptors or enzymes. [, , , ]
  • Anti-inflammatory Agents: Some pyrazolo[1,5-a]pyrimidines possess anti-inflammatory properties. []
  • Cardiovascular Agents: Derivatives have shown potential for treating cardiovascular diseases by acting as vasodilators. []
  • Fluorescent Probes: The fluorescent properties of certain pyrazolo[1,5-a]pyrimidine scaffolds make them useful as fluorescent probes and markers in biological studies. []

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is an analogue exhibiting marked inhibition against human lung adenocarcinoma (A549) and gastric cancer (MKN45) cell lines. It showcases promising anticancer activities. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine. Significant structural differences include the presence of a trifluoromethyl group at position 7, a p-tolyl group at position 5, and a 2,4-dichlorophenyl group at position 3. These modifications likely contribute to the observed anticancer activity. []

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is characterized by its four planar systems: three benzene rings and the pyrazolo[1,5-a]pyrimidine system. The crystal structure reveals dominant van der Waals interactions and a Cl⋯Cl interaction. []
  • Relevance: Similar to 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, this analogue possesses a pyrazolo[1,5-a]pyrimidine core. Variations include a trifluoromethyl group at position 7, a 4-fluorophenyl group at position 5, and a 2,4-dichlorophenyl group at position 3. These structural deviations likely contribute to its distinct crystal packing and intermolecular interactions. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 serves as a reference point in the development of novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors. It represents a structurally distinct class from the new series being explored. []
  • Relevance: While not a direct structural analogue, TAK-915's role as a PDE2A inhibitor highlights the potential of structurally distinct compounds from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine for similar biological activity. The research focuses on identifying pyrazolo[1,5-a]pyrimidine derivatives as potential PDE2A inhibitors with distinct structures from TAK-915. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 emerged as a promising lead compound in the search for novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. It effectively increases 3′,5′-cyclic guanosine monophosphate (cGMP) levels in rat brains and demonstrates efficacy in attenuating MK-801-induced episodic memory deficits in rats. []
  • Relevance: This compound exemplifies a structurally distinct pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor compared to 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine and TAK-915. It highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in developing compounds with potential therapeutic applications in cognitive disorders. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a PET tracer developed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and distribution consistent with A2ARs, making it suitable for A2AR PET imaging. []
  • Relevance: Though structurally different from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine due to its fused triazolopyrimidine system, [(11)C]Preladenant belongs to the broader family of pyrazolopyrimidines. Its development highlights the diverse applications of this chemical class in medicinal chemistry and imaging. []

4-Amino-5-(4-chloro-phenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)

  • Compound Description: PP2 is a potent inhibitor of the RET kinase and RET/PTC1 oncoprotein, demonstrating promising anticancer activity against papillary and medullary thyroid cancer. It effectively blocks RET/PTC1 phosphorylation, signaling, and cell growth in vitro and inhibits tumor cell invasion. []
  • Relevance: While possessing a pyrazolo[3,4-d]pyrimidine core, distinct from the pyrazolo[1,5-a]pyrimidine structure of 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, PP2 emphasizes the broader biological significance of pyrazolopyrimidines as kinase inhibitors with therapeutic potential. []

7-Chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-(3H,5H)-dione (Clobazam)

  • Compound Description: Clobazam is a 1,5-benzodiazepine drug investigated for its behavioral and electroencephalographic effects in comparison to diazepam and chlordiazepoxide. It exhibits sedative, anxiolytic, and anticonvulsant properties, with varying potency compared to other benzodiazepines. [, ]
  • Relevance: Though structurally different, clobazam's classification as a benzodiazepine, like 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, highlights the importance of exploring diverse heterocyclic scaffolds for potential therapeutic applications in the central nervous system. [, ]

2-(6-Chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides (PBR102 and PBR111)

  • Compound Description: These compounds exhibit high in vitro affinity for peripheral benzodiazepine receptors (PBRs) with selectivity over central benzodiazepine receptors (CBRs). Their radiolabeled counterparts ([18F]PBR102 and [18F]PBR111) were synthesized for PET imaging studies targeting PBR expression in neurodegenerative disorders. []
  • Relevance: Although structurally distinct from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, these compounds highlight the significance of exploring diverse heterocyclic systems for targeting benzodiazepine receptors and the development of imaging agents for neurodegenerative disorders. []

2-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides (PBR099 and PBR146)

  • Compound Description: Similar to PBR102 and PBR111, these compounds exhibit high in vitro affinity and selectivity for PBRs over CBRs. Radiolabeled derivatives ([18F]PBR099 and [18F]PBR146) were developed for PET imaging of PBRs. []
  • Relevance: These compounds, despite their structural dissimilarity from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, highlight the potential of pyrazolo[1,5-a]pyrimidines as scaffolds for developing PBR ligands and imaging agents for neurodegenerative diseases. []

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

  • Compound Description: [18F]MNI-444 is a PET radiopharmaceutical developed for mapping A2A receptors in the brain. It emerged as a promising candidate from a series of A2A ligands based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, highlighting the potential of this scaffold for imaging A2A receptors. []
  • Relevance: Although structurally different from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine due to its fused triazolopyrimidine system, [18F]MNI-444 underscores the broader utility of pyrazolopyrimidines in developing imaging agents for neurological targets. []

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

  • Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical for mapping A2A receptors in the brain. It is based on the pyrazolo[4,3-e]pyrimidine core, highlighting the versatility of this scaffold for developing both PET and SPECT imaging agents for A2A receptors. []
  • Relevance: Despite its structural dissimilarity from 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, [123I]MNI-420 demonstrates the broader application of pyrazolopyrimidine derivatives as valuable tools in neuroimaging. []

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound acts as a CRF receptor antagonist. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 7-chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine. Significant structural differences, such as the cyclopentane ring fused to the pyrazolopyrimidine system, a pentylamino substituent at the 8-position, and substitutions on the phenyl ring at the 3-position, may contribute to its distinct biological activity as a CRF receptor antagonist. []

Properties

CAS Number

889939-44-0

Product Name

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

IUPAC Name

7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C18H11Cl2N3

Molecular Weight

340.2 g/mol

InChI

InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H

InChI Key

YPHABIMODRQRNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.